molecular formula C15H17Cl2N3O3 B254351 4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No. B254351
M. Wt: 358.2 g/mol
InChI Key: SFMJPMKVUXMPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that this compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer cell growth. It has also been shown to modulate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide are diverse and complex. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, as mentioned above. Additionally, it has been found to have antioxidant properties, which may contribute to its neuroprotective effects. Studies have also suggested that this compound may have anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide in lab experiments is its diverse range of biochemical and physiological effects. This compound has been shown to have potential applications in the study of cancer, inflammation, and neurodegenerative diseases, among other areas. Additionally, its relatively simple synthesis method and availability make it a convenient compound to work with in the lab.
However, there are also some limitations to using 4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide in lab experiments. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound may have off-target effects that could complicate experimental findings.

Future Directions

There are many potential future directions for research on 4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide. Some possible areas of focus include:
- Further investigation of the compound's mechanism of action, including identification of its molecular targets and pathways of activity.
- Exploration of the compound's potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
- Investigation of the compound's potential off-target effects and toxicity, in order to better understand its safety profile.
- Development of new synthetic methods for producing this compound, potentially with modifications to its chemical structure that could enhance its efficacy or specificity.
Conclusion:
In conclusion, 4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a promising compound for scientific research, with a wide range of potential applications and effects. Its synthesis method is relatively simple, and it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, among other effects. However, there are also limitations to using this compound in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide involves the reaction of 4-butoxy-3,5-dichlorobenzoyl chloride with 4-ethyl-1,2,5-oxadiazol-3-amine in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified through a series of chromatography steps.

Scientific Research Applications

4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. This compound has been found to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide has been studied for its potential neuroprotective effects, with some studies suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

Molecular Formula

C15H17Cl2N3O3

Molecular Weight

358.2 g/mol

IUPAC Name

4-butoxy-3,5-dichloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C15H17Cl2N3O3/c1-3-5-6-22-13-10(16)7-9(8-11(13)17)15(21)18-14-12(4-2)19-23-20-14/h7-8H,3-6H2,1-2H3,(H,18,20,21)

InChI Key

SFMJPMKVUXMPRX-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2=NON=C2CC)Cl

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2=NON=C2CC)Cl

Origin of Product

United States

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